molecular formula C16H20ClNO B592086 (R)-De(trifluoromethyl) Fluoxetine Hydrochloride CAS No. 1212215-97-8

(R)-De(trifluoromethyl) Fluoxetine Hydrochloride

Cat. No. B592086
CAS RN: 1212215-97-8
M. Wt: 277.792
InChI Key: YKLKKVGMPUCUOE-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-De(trifluoromethyl) Fluoxetine Hydrochloride” is a hydrochloride obtained by the reaction of ®-fluoxetine with one equivalent of hydrochloric acid . It has a role as an antidepressant and a serotonin uptake inhibitor . It is a potent and selective serotonin reuptake inhibitor, and it has been synthesized in six steps, with a 50% overall yield and 99% ee .


Synthesis Analysis

The synthesis of “®-De(trifluoromethyl) Fluoxetine Hydrochloride” has been described in several papers. A practical route for the synthesis of ®-fluoxetine·HCl (ee =96%) in 56% overall yield was described . The key intermediate ®-3-chloro-1-phenyl-1-propanol was obtained by the asymmetric reduction of prochiral 3-chloropropiophenone using in-situ generated oxazaborolidine catalyst derived from (S)- α, α -diphenylprolinol .


Molecular Structure Analysis

The molecular structure of “®-De(trifluoromethyl) Fluoxetine Hydrochloride” is C16H20ClNO . It is an N-methyl-3-phenyl-3- [4- (trifluoromethyl)phenoxy]propan-1-amine that has R configuration .

Scientific Research Applications

Neurology Research Chemicals

®-De(trifluoromethyl) Fluoxetine Hydrochloride: is utilized as a reference standard in neurology research chemicals and analytical standards. It’s particularly used in the study of neurotransmission, nociception, and various neurological disorders such as Alzheimer’s, Parkinson’s, and schizophrenia .

Molecular Pharmacology

The compound serves as a model for understanding the molecular pharmacology of the serotonergic system. It helps in elucidating the interaction of serotonin with membrane transporters in the body, which is crucial for mood regulation, appetite, sleep, memory, and learning .

Proteomics Research

This chemical is also a valuable biochemical for proteomics research. It aids in the study of protein expression and function, which is fundamental for understanding various diseases and developing new therapeutic strategies .

Organo-Fluorine Chemistry

The trifluoromethyl group in this compound makes it a subject of interest in organo-fluorine chemistry. Its unique properties due to the presence of fluorine atoms are explored for applications in medicines, electronics, agrochemicals, and catalysis .

Serotonin Transporter Binding

The compound has been used to study the dose- and time-dependent binding activity of the brain serotonin transporter. This research is significant for the development of drugs that target the serotonin transporter for therapeutic purposes .

properties

IUPAC Name

(3R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLKKVGMPUCUOE-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-De(trifluoromethyl) Fluoxetine Hydrochloride

CAS RN

82248-59-7
Record name Atomoxetine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.